Benzylic Amine vs. Aryl Amine Basicity: pKa Difference >4 Log Units Dictates Protonation State and Reactivity
The conjugate acid pKa of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is predicted to be 9.60±0.29, whereas the directly attached aryl amine analog (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, CAS 92050-16-3) has a predicted pKa of 5.16±0.60 . This ~4.4 log unit difference means the title compound exists predominantly as the free base at physiological pH (7.4), while the aryl amine is largely neutral. For procurement decisions, this directly impacts the compound's solubility in organic solvents, its suitability for base-sensitive reactions, and its extraction behavior during work-up.
| Evidence Dimension | Conjugate acid pKa (predicted) |
|---|---|
| Target Compound Data | 9.60 ± 0.29 |
| Comparator Or Baseline | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3): pKa 5.16 ± 0.60 |
| Quantified Difference | ΔpKa ≈ 4.4 log units (target is ~25,000× more basic) |
| Conditions | ACD/Labs predicted pKa; aqueous, 25 °C |
Why This Matters
The large pKa difference dictates that the title compound can be selectively protonated and extracted into aqueous acid, enabling facile purification that is not possible with the aryl amine analog.
